molecular formula C11H11NO2 B170263 Methyl 1-methyl-1H-indole-4-carboxylate CAS No. 1444-12-8

Methyl 1-methyl-1H-indole-4-carboxylate

Cat. No. B170263
CAS RN: 1444-12-8
M. Wt: 189.21 g/mol
InChI Key: HVQOOSBDNRKUDW-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as methyl indole-4-carboxylate, indole-4-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid methyl ester, methyl 4-indolecarboxylate, 4-indole-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid, methyl ester, 4-methoxycarbonylindole, 4-methoxycarbonyl-1h-indole, indole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1H-indole-4-carboxylate” consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-indole-4-carboxylate” is a solid at room temperature . Its molecular weight is 189.21 g/mol .

Scientific Research Applications

Specific Scientific Field

Medical and Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Methods of Application or Experimental Procedures

The application of indole derivatives in cancer treatment involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .

Application in Treating Various Disorders

Specific Scientific Field

Medical and Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been used in the treatment of various disorders in the human body . These include microbial infections, different types of disorders, and diseases .

Methods of Application or Experimental Procedures

The methods of application would involve the synthesis of the indole derivatives and their administration for the treatment of the specific disorder .

Application in Antiviral Activity

Specific Scientific Field

Medical and Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been found to have antiviral properties . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Methods of Application or Experimental Procedures

The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .

Results or Outcomes

The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application in Preparation of Cytotoxic Agents

Specific Scientific Field

Medical and Pharmaceutical Sciences

Summary of the Application

“Methyl 1-methyl-1H-indole-4-carboxylate” can be used as a reactant for the preparation of cytotoxic agents against multidrug-resistant cancer cells .

Methods of Application or Experimental Procedures

The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .

Results or Outcomes

The specific results or outcomes would depend on the type of cancer and the specific indole derivative used .

Application in Antimicrobial Activity

Specific Scientific Field

Medical and Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi .

Methods of Application or Experimental Procedures

The application involves the synthesis of these compounds and their introduction into the body. Various methods have been reported for the synthesis of indoles .

Results or Outcomes

The specific results or outcomes would depend on the type of microorganism and the specific indole derivative used .

Application in Synthesis of Alkaloids

Specific Scientific Field

Chemistry

Summary of the Application

“Methyl 1-methyl-1H-indole-4-carboxylate” can be used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

Methods of Application or Experimental Procedures

The application involves the synthesis of these compounds. Various methods have been reported for the synthesis of indoles .

Results or Outcomes

The specific results or outcomes would depend on the type of alkaloid and the specific indole derivative used .

Safety And Hazards

“Methyl 1-methyl-1H-indole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future research directions for “Methyl 1-methyl-1H-indole-4-carboxylate” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOOSBDNRKUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496232
Record name Methyl 1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-indole-4-carboxylate

CAS RN

1444-12-8
Record name Methyl 1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl indole-4-carboxylate (402 mg, 2.30 mmol) in DMF (5 mL) was cooled with an ice/water bath and treated with NaH (100 mg, 2.5 mmol, 60% in mineral oil). The resulting yellow solution was allowed to stir at 0° C. for 30 min., then a solution of MeI (482 mg, 212 μL, 3.4 mmol) in DMF (3.5 mL) was added dropwise. The solution was allowed to warm to ambient temperature. The reaction was quenched at 0° C. with saturated aqueous NH4Cl and extracted with EtOAc (10 mL×3). The organic solution was washed with water and brine, dried (Na2SO4), filtered, and concentrated to give methyl (N-methyl)-indole-4-carboxylate as a yellow oil, 430 mg (99%). The N-methyl carboxy indole was converted into the N-methyl-[5,6,7]-tricyclic indole in a manner similar to that described for Compound (10) to give 1-N-methyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one as a shiny white solid, 256 mg mg (54%, after recrystallization (CH2Cl2/MeOH/hexanes)). mp 194-195° C.; 1H NMR (300 MHz, d6-DMSO) δ 2.96 (m, 2H), 3.43 (m, 2H), 3.82 (s, 3H), 7.29 (m, 2H), 7.64 (d, 1H, J=7.7 Hz), 7.72 (d, 1H, J=7.7 Hz), 8.09 (br t, 1H); HRMS (FAB, MH+) Calcd for C12H13N2O: 201.1028, Found: 201.1020; Anal. (C12H12N2O.0.2 H2O) C, H, N.
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
212 μL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring suspension of sodium hydride (60% dispersion in mineral oil, 9.90 g, 248 mmol) in DMF (150 mL) was slowly added a solution of methyl indole-4-carboxylate (10.0 g, 62.1 mmol) in DMF (100 mL) at room temperature under an atmosphere of nitrogen. The mixture stirred for 30 minutes, then iodomethane (15.4 mL, 248 mmol) was added and the mixture continued to stir at room temperature for an additional 16 hours. The mixture was quenched with a saturated solution of ammonium chloride (500 mL) and the aqueous mixture was extracted with ethyl acetate (3×300 mL). The combined organic layers were washed with water (4×300 mL) and brine (200 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification of the resulting residue by column chromatography (0% to 30% ethyl acetate in hexanes) afforded methyl 1-methyl-1H-indole-4-carboxylate (A1a, 10.56 g, 90%) as an oil, which crystallized upon standing: 1H NMR (500 MHz, CDCl3) δ 7.91 (d, J=1.7 Hz, 1H), 7.48 (d, J=1.6 Hz, 1H), 7.21 (m, 1H), 7.14 (s, 1H), 7.09 (s, 1H), 3.96 (s, 3H), 3.75 (s, 3H); MS (ESI+) m/z 190 (M+H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Qin, MJ Luo, DL An, JH Li - Angewandte Chemie, 2021 - Wiley Online Library
… The results are attributed to the higher reactivity of 1-methyl-1H-indole than methyl 1-methyl-1H-indole-4-carboxylate or 1-methyl-1H-indole-5-carbonitrile resulting in the easier …
Number of citations: 54 onlinelibrary.wiley.com
DD Manning, CL Cioffi, A Usyatinsky… - Bioorganic & medicinal …, 2011 - Elsevier
… Mannich coupling to methyl 1-methyl-1H-indole-4-carboxylate (13) using formaldehyde and either (R)- or (S)-3-aminoquinuclidine provided aminomethyl indole 14a,b. As in the …
Number of citations: 9 www.sciencedirect.com
JJ Pi, XY Lu, JH Liu, X Lu, B Xiao, Y Fu… - The Journal of Organic …, 2018 - ACS Publications
… (Bide Pharmatech Ltd.), 6-methoxyindole (Meryer), 5-fluoroindole (Adamas-beta), methyl 1-methylindole-6-carboxylate (Accela), methyl 1-methyl-1H-indole-4-carboxylate (Bide …
Number of citations: 11 pubs.acs.org

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